Tert-butyl 4-cyanobenzylcarbamate
Overview
Description
Tert-butyl 4-cyanobenzylcarbamate is an organic compound with the molecular formula C13H16N2O2. It is a derivative of carbamic acid and features a tert-butyl group, a cyanobenzyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-cyanobenzylcarbamate can be synthesized through a multi-step process involving the reaction of 4-cyanobenzylamine with di-tert-butyl dicarbonate. The reaction typically proceeds under mild conditions with the use of a base such as triethylamine to facilitate the formation of the carbamate linkage . The general reaction scheme is as follows:
Reaction of 4-cyanobenzylamine with di-tert-butyl dicarbonate: This step involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyanobenzylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzylamine and tert-butyl alcohol.
Substitution: The cyanobenzyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanobenzyl group, leading to the formation of different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: 4-cyanobenzylamine and tert-butyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Products with different oxidation states of the cyanobenzyl group.
Scientific Research Applications
Tert-butyl 4-cyanobenzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-cyanobenzylcarbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under specific conditions, such as acidic hydrolysis, to release the free amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used for similar protecting group applications.
Benzyl carbamate: Another carbamate derivative with a benzyl group instead of a cyanobenzyl group.
Fluorenylmethoxycarbonyl (FMOC) carbamate: A widely used protecting group in peptide synthesis.
Uniqueness
Tert-butyl 4-cyanobenzylcarbamate is unique due to the presence of the cyanobenzyl group, which provides additional reactivity and functionalization options compared to simpler carbamates. This makes it a versatile compound in organic synthesis and research applications .
Properties
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGBJBDHEYDWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445082 | |
Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66389-80-8 | |
Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Boc-aminomethyl-benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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